Ethyl 4-(cyclopropylamino)butanoate hydrochloride
Overview
Description
Ethyl 4-(cyclopropylamino)butanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 g/mol . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-7-10-8-5-6-8;/h8,10H,2-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 207.7 g/mol .
Scientific Research Applications
Synthesis and Intermediate Applications
Efficient Synthesis of N-Substituted 2,4-Azepandione Ring System : Ethyl 4-arylamino butanoate, a derivative of Ethyl 4-(cyclopropylamino)butanoate hydrochloride, is utilized in the synthesis of 2,4-azepandiones, which are active intermediates for heterocyclic syntheses. This process involves careful control of reaction conditions and subsequent acetylation steps (Waly et al., 2017).
Resolution of Heteroaromatic β-Amino Esters : this compound is a key component in the enantioselective acylations of 3-amino-3-heteroarylpropanoates, catalyzed by Candida antarctica lipase A, which is significant in gram-scale resolutions of these compounds (Solymár et al., 2002).
Asymmetric Synthesis of Chiral Alcohols : This compound serves as a building block in the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate, a precursor for hypercholesterolemia drugs, using Saccharomyces cerevisiae reductase. This highlights its role in the synthesis of pharmacologically relevant substances (Jung et al., 2010).
Chemical Synthesis and Structural Studies
Synthesis of Piracetam : this compound is used in the synthesis of Piracetam, a central stimulant, demonstrating its utility in the creation of therapeutic agents (Wenrui, 2013).
Fabrication of Pharmaceutical Intermediates : This chemical serves as an intermediate in the synthesis of 4-phenyl-2-butanone, a key medium in manufacturing anti-inflammatory medicines and codeine (Zhang, 2005).
Insect Pest Control Agents : Its derivatives are studied as potential juvenogens, biochemically activated compounds, for insect pest control applications. This research indicates its potential in agricultural sciences (Wimmer et al., 2007).
Biomedical and Pharmaceutical Research
Enantioselective Syntheses of Chiral Synthons : this compound is used in biocatalytic approaches to synthesize optically active derivatives, essential for pharmaceutical applications (Aragozzini et al., 1992).
Synthesis of Novel Indole-Based Scaffolds : The compound is involved in the synthesis of indole-based hybrid oxadiazole scaffolds, demonstrating its role in creating novel therapeutic agents, such as potent urease inhibitors (Nazir et al., 2018).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and manage potential risks .
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-7-10-8-5-6-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGKAUOJXICURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.